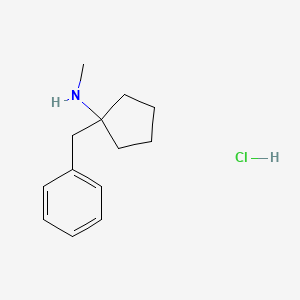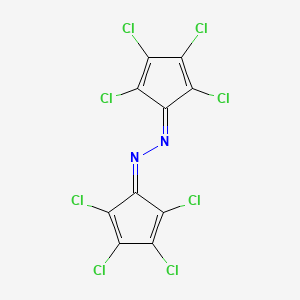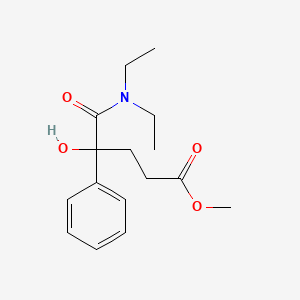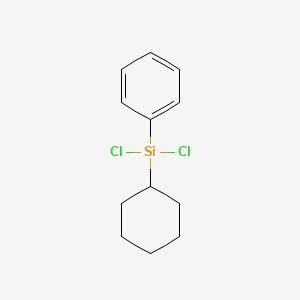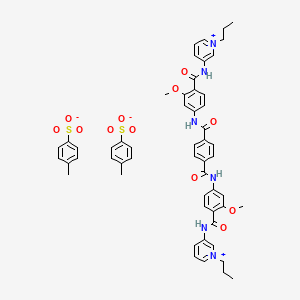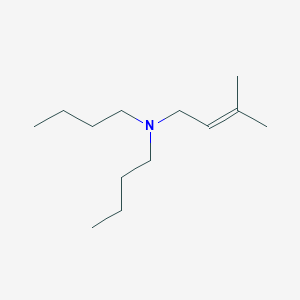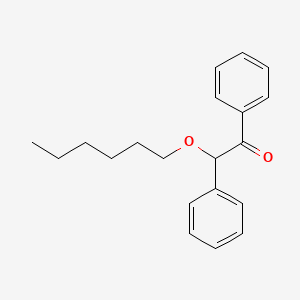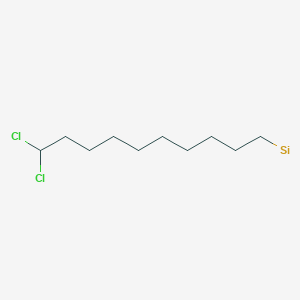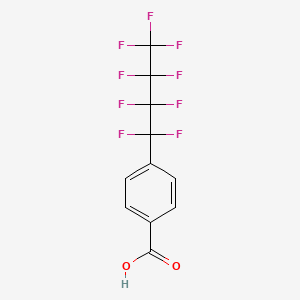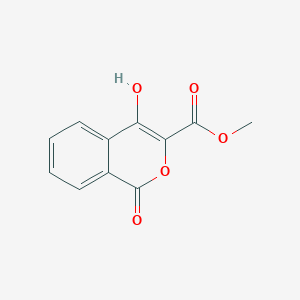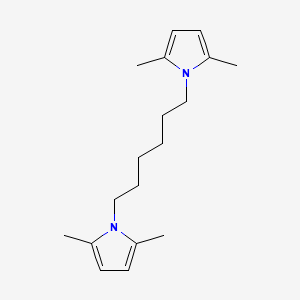
1,1'-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole) is an organic compound with the molecular formula C14H16N2O4. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is known for its unique structure, which includes two pyrrole rings connected by a hexane chain. It is used in various scientific research applications due to its interesting chemical properties.
Vorbereitungsmethoden
The synthesis of 1,1’-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole) typically involves the reaction of maleic anhydride with 1,6-hexanediamine. The reaction proceeds through a condensation mechanism, forming the desired product along with water as a byproduct. The reaction conditions usually require a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1,1’-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the double bonds present in the pyrrole rings, leading to the formation of various addition products.
Wissenschaftliche Forschungsanwendungen
1,1’-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: Due to its potential biological activities, it is explored as a lead compound for the development of new therapeutic agents.
Industry: It is used in the production of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile compound in industrial applications.
Wirkmechanismus
The mechanism of action of 1,1’-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
1,1’-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole) can be compared with other similar compounds, such as:
1,6-Bismaleimidohexane: This compound has a similar structure but with different substituents on the pyrrole rings. It is used in similar applications but may have different reactivity and properties.
1,1’-Hexane-1,6-diylbis(1H-pyrrole-2,5-dione): This compound is another derivative of pyrrole with a different substitution pattern. It is used in various chemical and biological studies.
1,6-Hexanediamine: This compound is a precursor in the synthesis of 1,1’-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole) and has its own set of applications in polymer production and other fields.
The uniqueness of 1,1’-Hexane-1,6-diylbis(2,5-dimethyl-1h-pyrrole) lies in its specific structure and the resulting chemical properties, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
6970-82-7 |
|---|---|
Molekularformel |
C18H28N2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
1-[6-(2,5-dimethylpyrrol-1-yl)hexyl]-2,5-dimethylpyrrole |
InChI |
InChI=1S/C18H28N2/c1-15-9-10-16(2)19(15)13-7-5-6-8-14-20-17(3)11-12-18(20)4/h9-12H,5-8,13-14H2,1-4H3 |
InChI-Schlüssel |
OXQNQMMTHSLQPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(N1CCCCCCN2C(=CC=C2C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


